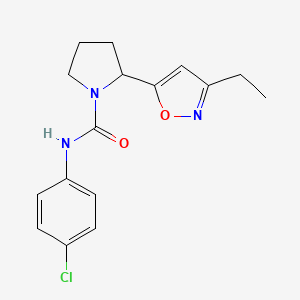![molecular formula C14H11N5 B4461621 2-[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]isonicotinonitrile](/img/structure/B4461621.png)
2-[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]isonicotinonitrile
Descripción general
Descripción
2-[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]isonicotinonitrile, commonly known as IPMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMN is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
The mechanism of action of IPMN involves the inhibition of enzymes involved in various cellular processes. For instance, IPMN has been found to inhibit the activity of protein kinase A, which plays a crucial role in cell proliferation and survival. IPMN also inhibits the activity of phosphodiesterase 4, which is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
IPMN has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, IPMN has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Inflammation is a major contributor to several diseases, including cardiovascular diseases and neurodegenerative disorders. IPMN has been found to exhibit potent anti-inflammatory effects by inhibiting the activity of phosphodiesterase 4. In neuroprotection research, IPMN has been found to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPMN in lab experiments is its high potency and selectivity for various enzymes. This property makes it an ideal candidate for drug discovery and medicinal chemistry research. However, one of the limitations of using IPMN is its relatively high cost compared to other chemical compounds. Additionally, the synthesis of IPMN requires specialized equipment and expertise, which may limit its availability in some labs.
Direcciones Futuras
There are several future directions for research involving IPMN. One of the areas of research is the development of IPMN-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the optimization of IPMN synthesis methods to increase yield and reduce costs. Furthermore, research on the pharmacokinetics and pharmacodynamics of IPMN is needed to determine its safety and efficacy in vivo. Overall, IPMN has shown great potential in various fields, and further research is needed to fully explore its applications.
Aplicaciones Científicas De Investigación
IPMN has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes are involved in various cellular processes and have been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(imidazo[1,2-a]pyridin-3-ylmethylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-8-11-4-5-16-13(7-11)17-9-12-10-18-14-3-1-2-6-19(12)14/h1-7,10H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVPDUHJBTGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CNC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461561.png)
![3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B4461566.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461577.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461580.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(methoxymethyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4461583.png)
![2-chloro-N-[4-(1H-imidazol-1-yl)benzyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461586.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-3-piperidinecarboxamide](/img/structure/B4461600.png)
![2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4461607.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461614.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461619.png)
![2,5-dimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4461625.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexanecarboxylic acid](/img/structure/B4461630.png)
